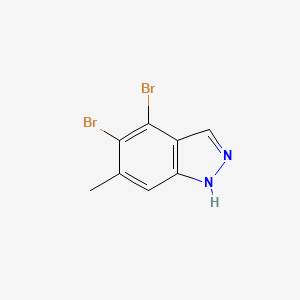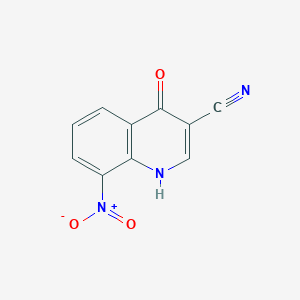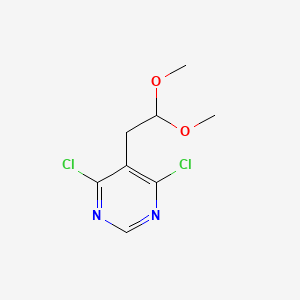
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2,2-dimethoxyethyl group at position 5 on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine typically involves the chlorination of 4,6-dihydroxy-5-(2,2-dimethoxyethyl)pyrimidine using reagents such as phosphorus oxychloride (POCl3) in the presence of a base like N,N-dimethylaniline. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates. These optimizations help in achieving higher yields and purity of the final product .
化学反应分析
Types of Reactions
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-chloro-5-(2,2-dimethoxyethyl)pyrimidine can be formed.
Coupling Products: Biaryl derivatives and other complex structures are formed through coupling reactions.
科学研究应用
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the dimethoxyethyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
- 4,6-Dichloro-5-methoxypyrimidine
- 4,6-Dichloro-2-methylpyrimidine
Uniqueness
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules .
属性
分子式 |
C8H10Cl2N2O2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC 名称 |
4,6-dichloro-5-(2,2-dimethoxyethyl)pyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O2/c1-13-6(14-2)3-5-7(9)11-4-12-8(5)10/h4,6H,3H2,1-2H3 |
InChI 键 |
QTNGUCKAXAXIRO-UHFFFAOYSA-N |
规范 SMILES |
COC(CC1=C(N=CN=C1Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
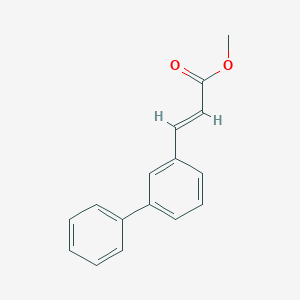
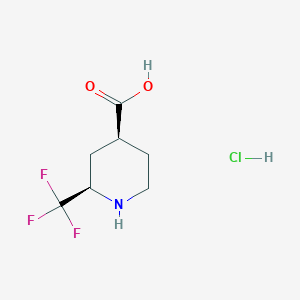
![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)

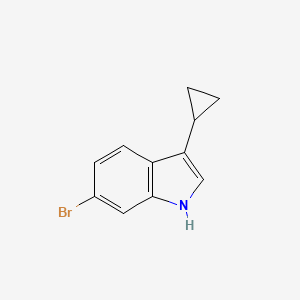
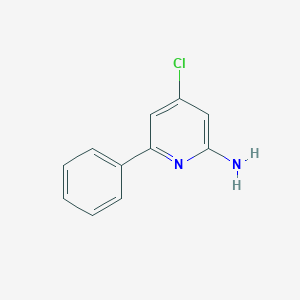
![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
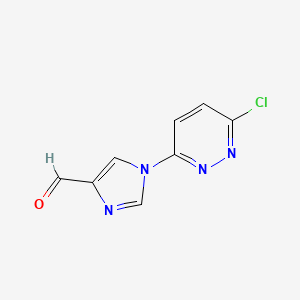
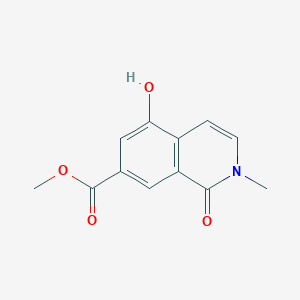
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
